![molecular formula C11H16ClF2N5 B12235938 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12235938.png)
1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps:
Difluoromethylation: This step introduces the difluoromethyl group into the pyrazole ring.
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride exhibits significant biological activity that is linked to its structural characteristics. The compound has shown potential in various pharmacological applications:
- Enzyme Inhibition : The difluoromethyl group enhances interactions with specific enzymes, potentially leading to inhibition or modulation of their activities .
- Receptor Modulation : Its structure allows for interactions with various receptors, which could be beneficial in drug development aimed at diseases influenced by these biological targets .
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications due to its ability to interact with multiple biological targets. Studies suggest that it may play a role in:
- Anticancer Activity : Research indicates potential anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .
Agricultural Applications
This compound has been explored for its fungicidal activities. The compound's structure allows it to act effectively against certain fungal pathogens, making it a candidate for agricultural fungicides .
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- Antifungal Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against several phytopathogenic fungi, indicating potential use in crop protection .
- Molecular Docking Studies : Computational analyses have shown promising binding affinities with key enzymes involved in cancer pathways, suggesting further exploration in anticancer drug development .
Biological Activity
1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a novel organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the difluoromethyl group and pyrazole rings, contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Structural Characteristics
The compound's molecular formula is C10H14ClF2N5 with a molecular weight of 277.70 g/mol. The presence of the difluoromethyl group enhances its binding affinity to various biological targets, including enzymes and receptors, which may lead to modulation of their activity.
Property | Value |
---|---|
Molecular Formula | C10H14ClF2N5 |
Molecular Weight | 277.70 g/mol |
IUPAC Name | 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride |
InChI Key | IUGIUUXPWOJQBK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The difluoromethyl group is known to enhance enzyme inhibition and receptor modulation, contributing to its potential therapeutic effects. Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Case Studies
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression. For instance, compounds targeting the Aurora kinases have demonstrated promising results in inhibiting tumor growth .
- Anti-inflammatory Properties : Molecular docking studies suggest that the compound may exhibit antioxidant and anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antimicrobial Effects : Research into structurally similar compounds has revealed significant antifungal and antibacterial activities against various pathogens, suggesting that 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride may share these properties .
Comparative Analysis with Similar Compounds
The following table highlights the structural features and unique aspects of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Trifluoromethyl)-N-(4-methylpyrazol-3-yl)methyl]-3-methylpyrazole | Trifluoromethyl group | Different biological activity due to trifluoromethyl substitution |
1-(Difluoromethyl)-N-(2-methylpyrazol-5-yl)methyl]-3-methylpyrazole | Different pyrazole substitution | Variation in biological interactions |
Isopyrazam | Contains a difluoromethyl group | Primarily used as a fungicide |
Research Findings
Recent studies utilizing density functional theory (DFT) have provided insights into the electronic properties and potential reactivity of pyrazole derivatives. These findings suggest that the compound's structural characteristics facilitate significant interactions with biological targets, enhancing its pharmacological profile .
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2;/h4,6,11,14H,5H2,1-3H3;1H |
InChI Key |
MHLQIQABJOBAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C.Cl |
Origin of Product |
United States |
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